2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide
Description
This compound is a phthalazinone-derived acetamide featuring a 3-methylpiperidine moiety at the 4-position of the phthalazinone core and an isopropyl-substituted phenylacetamide group. The phthalazinone scaffold is known for its role in modulating biological activity, particularly in kinase inhibition and anticancer applications . The 3-methylpiperidine group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the isopropylphenyl substituent likely contributes to steric and electronic effects critical for receptor selectivity.
Properties
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-17(2)19-9-6-10-20(14-19)26-23(30)16-29-25(31)22-12-5-4-11-21(22)24(27-29)28-13-7-8-18(3)15-28/h4-6,9-12,14,17-18H,7-8,13,15-16H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOMDBHVFXTPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Phthalazinone Moiety: This step involves the condensation of hydrazine derivatives with phthalic anhydride or its derivatives.
Coupling Reactions: The final step involves coupling the piperidine and phthalazinone intermediates with the acetamide group under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Studying its effects on biological systems to understand its therapeutic potential.
Chemical Biology: Investigating its interactions with biomolecules to elucidate its mechanism of action.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-[3-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanyl-phenyl)-acetamide
- Core Structure: Triazolopyrazine (vs. phthalazinone in the target compound).
- The 3-methylsulfanylphenyl group (logP ≈ 3.2) vs. isopropylphenyl (logP ≈ 4.0) may reduce hydrophobicity, affecting membrane permeability.
- Activity: Triazolopyrazines are often explored for antiviral and anti-inflammatory applications, differing from phthalazinones’ prominence in oncology .
Compound B : N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide
- Core Structure : Diphenylpropylacetamide (lacking a heterocycle).
- The diphenylpropyl group may favor π-π stacking interactions, unlike the phthalazinone’s planar aromatic system.
- Activity: Such compounds exhibit antimicrobial and enzyme inhibitory properties, diverging from phthalazinones’ kinase-targeting roles .
Substituent Effects
Piperidine vs. Piperazine Derivatives
- Compound C: N-[(2,3-Dimethoxyphenyl)methylideneamino]-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide Substituent: Piperazine (vs. piperidine in the target compound). Activity: Piperazine-containing acetamides are frequently utilized in CNS-targeting drugs, whereas piperidine derivatives may favor peripheral targets .
Isopropylphenyl vs. Methylsulfanylphenyl
Structural and Pharmacokinetic Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
